molecular formula C14H16N2OS B13299953 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide

2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B13299953
M. Wt: 260.36 g/mol
InChI Key: VPWDXADHHIHHLS-UHFFFAOYSA-N
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Description

2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . Another method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions, such as the Gewald reaction, Paal–Knorr reaction, and Fiesselmann synthesis. These methods are efficient and scalable, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring can participate in electrophilic substitution reactions, while the amide group can undergo nucleophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for the Paal–Knorr reaction and triethylamine as a basic catalyst for condensation reactions . Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are also used in specific reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide can yield thiophene derivatives .

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The amide group can also form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide include other thiophene derivatives such as suprofen, articaine, and tioconazole . These compounds share the thiophene ring structure but differ in their substituents and specific biological activities.

Uniqueness: What sets this compound apart is its unique combination of the thiophene ring with an amide group and a phenyl ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide

InChI

InChI=1S/C14H16N2OS/c1-16(9-11-7-8-18-10-11)14(17)13(15)12-5-3-2-4-6-12/h2-8,10,13H,9,15H2,1H3

InChI Key

VPWDXADHHIHHLS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CSC=C1)C(=O)C(C2=CC=CC=C2)N

Origin of Product

United States

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